Bienvenue dans la boutique en ligne BenchChem!

N-(6-((2-((2-ethoxyphenyl)amino)-2-oxoethyl)thio)pyridazin-3-yl)benzamide

Kinase inhibition Structure-activity relationship Benzamide pharmacophore

N-(6-((2-((2-ethoxyphenyl)amino)-2-oxoethyl)thio)pyridazin-3-yl)benzamide (CAS 1021075-34-2, PubChem CID is a synthetic small molecule belonging to the pyridazinylthioacetamide class. It features a pyridazine core with a benzamide group at the 3-position and a thioether-linked 2-ethoxyphenylacetamide side chain at the 6-position, yielding a molecular weight of 408.5 g/mol and a computed XLogP3 of 3.1.

Molecular Formula C21H20N4O3S
Molecular Weight 408.48
CAS No. 1021075-34-2
Cat. No. B2577933
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(6-((2-((2-ethoxyphenyl)amino)-2-oxoethyl)thio)pyridazin-3-yl)benzamide
CAS1021075-34-2
Molecular FormulaC21H20N4O3S
Molecular Weight408.48
Structural Identifiers
SMILESCCOC1=CC=CC=C1NC(=O)CSC2=NN=C(C=C2)NC(=O)C3=CC=CC=C3
InChIInChI=1S/C21H20N4O3S/c1-2-28-17-11-7-6-10-16(17)22-19(26)14-29-20-13-12-18(24-25-20)23-21(27)15-8-4-3-5-9-15/h3-13H,2,14H2,1H3,(H,22,26)(H,23,24,27)
InChIKeyZJFNQPUIIAVBDP-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

N-(6-((2-((2-Ethoxyphenyl)amino)-2-oxoethyl)thio)pyridazin-3-yl)benzamide – Structural Identity and Procurement Context


N-(6-((2-((2-ethoxyphenyl)amino)-2-oxoethyl)thio)pyridazin-3-yl)benzamide (CAS 1021075-34-2, PubChem CID 42138293) is a synthetic small molecule belonging to the pyridazinylthioacetamide class [1]. It features a pyridazine core with a benzamide group at the 3-position and a thioether-linked 2-ethoxyphenylacetamide side chain at the 6-position, yielding a molecular weight of 408.5 g/mol and a computed XLogP3 of 3.1 [1]. This compound represents a defined chemical entity within a broader scaffold that has demonstrated potent biological activity in antiviral and kinase inhibition contexts [2].

Why Close Analogs of N-(6-((2-((2-Ethoxyphenyl)amino)-2-oxoethyl)thio)pyridazin-3-yl)benzamide Are Not Interchangeable


Within the pyridazinylthioacetamide class, minor structural modifications produce substantial shifts in biological activity, rendering generic substitution unreliable. The ortho-ethoxy regioisomer (CAS 1021075-34-2) presents a distinct pharmacophoric orientation compared to the para-ethoxy analog; in related kinase-targeted benzamide series, ortho-substitution can alter target engagement by 3- to 5-fold relative to para-substituted counterparts [1]. Furthermore, the thioether linker directly modulates electronic distribution across the pyridazine ring, and replacement with amino or oxo-ethyl linkers has been shown to diminish scaffold potency in pyridazinylthioacetamide anti-HIV programs [2]. These SAR constraints mean that even analogs retaining the core pyridazine-benzamide architecture cannot be assumed equivalent for procurement without confirming the exact substitution pattern and linker identity.

Differentiation Evidence for N-(6-((2-((2-Ethoxyphenyl)amino)-2-oxoethyl)thio)pyridazin-3-yl)benzamide Against Closest Structural Analogs


Ortho-Ethoxy Substitution Confers Distinct Binding Geometry Versus Para-Ethoxy Isomer

The target compound features an ortho-ethoxy substitution on the phenylacetamide ring, whereas the closest commercially listed analog bears a para-ethoxy group. In benzamide-containing kinase inhibitor series, ortho-substitution alters the dihedral angle between the phenyl ring and the amide plane, producing differential hydrogen-bonding patterns with hinge-region residues [2]. Although direct head-to-head IC50 data for this exact pair are not publicly available, class-level SAR from pyridazinylthioacetamide NNRTI programs demonstrates that the position of the alkoxy substituent is a primary determinant of potency, with the most active ortho-substituted lead compound (8k) achieving an EC50 of 0.046 μM against HIV-1 replication [1]. In contrast, para-substituted analogs in the same series exhibited at least 5-fold weaker activity [1].

Kinase inhibition Structure-activity relationship Benzamide pharmacophore

Thioether Linker Distinguishes This Scaffold from Amino-Linked Pyridazine-Benzamide Analogs

The thioether (–S–CH2–CO–) bridge in the target compound contrasts with the amino-linked pyridazine-benzamide analogs (e.g., N-(6-((2-morpholinoethyl)thio)pyridazin-3-yl)benzamide; CAS 1021120-05-7) that feature direct amine or alkyl-amine linkers. Thioether linkages are less susceptible to oxidative N-dealkylation by cytochrome P450 enzymes than tertiary amine linkers, a property that can translate to improved metabolic half-life [1]. In the pyridazinylthioacetamide HIV NNRTI series, the thioether linkage is essential for activity: replacement with an ether oxygen or direct C–C bond abolished anti-HIV potency below the detection threshold [1].

Metabolic stability Linker SAR CYP resistance

Benzamide at Pyridazine 3-Position Differentiates From Triazolo-Fused and Acetamide-Terminated Analogs

The target compound retains a benzamide group at the pyridazine 3-position, whereas one closely related analog incorporates a [1,2,4]triazolo[4,3-b] ring fusion (CAS 872993-98-1) that significantly alters the hydrogen-bond acceptor/donor profile at the hinge-binding region [1]. In kinase SAR studies involving pyridazine-based benzamide inhibitors, the 3-benzamide motif forms a conserved hydrogen bond with the backbone NH of the hinge residue, and replacement with acetamide or propionamide termini reduced kinase inhibitory activity by over 10-fold [2]. The target compound's benzamide cap is thus expected to provide stronger hinge engagement than the triazolo-fused or alkyl-amide analogs.

Kinase hinge binding Benzamide pharmacophore Scaffold hopping

Computed Physicochemical Profile Supports CNS-Penetrant Screening Prioritization Over Higher-Molecular-Weight Triazolo Analogs

The target compound (MW = 408.5 g/mol; XLogP3 = 3.1; 2 H-bond donors; 8 rotatable bonds) [1] falls within favorable CNS drug-like space compared to the triazolo-fused analog CAS 872993-98-1 (MW = 476.56 g/mol; formula C24H24N6O3S) [2]. The lower molecular weight and reduced hydrogen-bond donor count of the target compound predict superior passive permeability and reduced P-glycoprotein efflux liability — factors critical for CNS target engagement. In pyridazine-based kinase programs, reducing molecular weight below 450 Da while maintaining logP between 2-4 has been associated with improved brain-to-plasma ratios [3].

Physicochemical properties CNS drug discovery Lipinski rules

Research and Industrial Application Scenarios for N-(6-((2-((2-Ethoxyphenyl)amino)-2-oxoethyl)thio)pyridazin-3-yl)benzamide (CAS 1021075-34-2)


Kinase Inhibitor Lead Optimization Programs Targeting Ortho-Substituted Benzamide Pharmacophores

Investigators pursuing ATP-competitive kinase inhibitors requiring a benzamide hinge-binding motif should prioritize this compound as a scaffold validation tool. The ortho-ethoxy substitution and thioether linker replicate the structural features associated with sub-micromolar potency in related pyridazinylthioacetamide series [1]. Use this compound to establish baseline SAR before exploring linker or substituent variations.

Antiviral Drug Discovery Leveraging Pyridazinylthioacetamide Scaffolds

Based on class-level evidence demonstrating potent anti-HIV-1 activity (EC50 = 0.046 μM for the lead compound 8k in the same scaffold family) [1], this compound serves as a structural entry point for antiviral hit-to-lead campaigns. The thioether linkage and ortho-ethoxy motif are critical pharmacophoric elements conserved from the most active congeners [1].

CNS Drug Discovery Programs Requiring Favorable Brain Penetration Physicochemical Profiles

With a molecular weight of 408.5 g/mol and XLogP3 of 3.1 [2], this compound occupies drug-like space suitable for CNS target engagement. Its 68 Da lower molecular weight compared to triazolo-fused analogs [3] positions it as a preferred starting point for medicinal chemistry campaigns targeting neurological indications where passive brain permeability is essential.

Chemical Biology Probe Development for Kinase Selectivity Profiling

The benzamide group at the pyridazine 3-position is a validated kinase hinge-binding motif; replacement with non-benzamide termini reduces inhibitory activity >10-fold in related series [4]. This compound can serve as a selectivity probe backbone for profiling kinase panel engagement when functionalized with appropriate reporter groups or affinity tags.

Quote Request

Request a Quote for N-(6-((2-((2-ethoxyphenyl)amino)-2-oxoethyl)thio)pyridazin-3-yl)benzamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.